3-Tert-butoxy-5-tert-butylphenol
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Overview
Description
3-Tert-butoxy-5-tert-butylphenol is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One common method involves using a recyclable catalyst such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) in an ionic liquid system . The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-5-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Scientific Research Applications
3-Tert-butoxy-5-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-5-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The tert-butyl and tert-butoxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the tert-butoxy group, resulting in different reactivity and applications.
4-Tert-butylphenol: Similar structure but with the tert-butyl group in a different position, affecting its chemical properties and uses.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing increased steric hindrance and different reactivity.
Uniqueness
3-Tert-butoxy-5-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis, pharmaceuticals, and materials science, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C14H22O2 |
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Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-11(15)9-12(8-10)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
AHTYDJRXJKZMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(C)(C)C)O |
Origin of Product |
United States |
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